Fmoc-Gla(OtBu)2-OH
Overview
Description
Fmoc-Gla(OtBu)2-OH is a building block for the introduction of γ-carboxyglutamic acid (Gla). γ-Carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .
Synthesis Analysis
Fmoc-Gla(OtBu)2-OH is used as a reagent in peptide synthesis. It allows for selective modification of glutamic acid residues .Molecular Structure Analysis
The molecular formula of Fmoc-Gla(OtBu)2-OH is C29H35NO8. It has a molar mass of 525.59 g/mol .Physical And Chemical Properties Analysis
Fmoc-Gla(OtBu)2-OH has a density of 1.2±0.1 g/cm³, a boiling point of 695.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C. It has an enthalpy of vaporization of 107.0±3.0 kJ/mol and a flash point of 374.3±31.5 °C. Its index of refraction is 1.554, and it has a molar refractivity of 138.3±0.3 cm³ .Scientific Research Applications
Blood Coagulation Research
Fmoc-Gla(OtBu)2-OH is used in the study of blood coagulation factors . The γ-carboxylation of glutamic acid, which this compound facilitates, is a modification found in these factors. Researchers can use this compound to synthesize Gla-containing peptides and study their role in blood coagulation.
Anticoagulant Drug Development
This compound can also be used in the development of novel anticoagulant drugs. By generating Gla-modified peptides, researchers can investigate their interactions with other molecules and potentially develop new drugs that inhibit blood coagulation.
Venom Research
Fmoc-Gla(OtBu)2-OH can be used in the study of certain snake and cone snail venoms . These venoms contain proteins that undergo γ-carboxylation of glutamic acid, a process that can be studied using this compound .
Peptide Synthesis
This compound is used as a building block in peptide synthesis . It allows for the introduction of γ-carboxyglutamic acid into peptides, which can then be used in various research applications .
Cell Membrane Interaction Studies
Fmoc-Gla(OtBu)2-OH can be used to synthesize Gla-containing peptides for investigating their interactions with cell membranes. This can provide valuable insights into how these peptides function within biological systems.
Protein Receptor Interaction Studies
Similarly, this compound can be used to study the interactions of Gla-containing peptides with protein receptors. This research can enhance our understanding of how these peptides interact with receptors and potentially influence cellular processes.
Mechanism of Action
Mode of Action
Its role is to deliver the Gla residue into synthetic peptides. The γ-carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .
Biochemical Pathways
The compound affects the biochemical pathways related to blood coagulation. The γ-carboxylation of glutamic acid, facilitated by this compound, is a critical step in the activation of several blood coagulation factors . This modification allows these factors to bind calcium ions, which is necessary for their function in the coagulation cascade .
Result of Action
The introduction of the Gla residue into synthetic peptides by this compound enables these peptides to bind calcium ions. This is particularly important in the case of blood coagulation factors, where calcium binding is necessary for their function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of γ-carboxylation could be affected by the pH and temperature of the reaction environment. .
Safety and Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUHYXXHXECDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407723 | |
Record name | 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gla(OtBu)2-OH | |
CAS RN |
308357-14-4 | |
Record name | 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Fmoc-Gla(OtBu)2-OH in the context of the research presented?
A1: Fmoc-Gla(OtBu)2-OH, or N-Fmoc-L-γ-Carboxyglutamic Acid γ,γ-Di-t-Butyl Ester, is a protected form of γ-carboxyglutamic acid (Gla) used in solid-phase peptide synthesis (SPPS) []. The abstract mentions that the novel conotoxin TxIC discovered in the study contains a high degree of post-translational modifications, including the incorporation of γ-carboxyglutamic acid []. While the study doesn't explicitly state that Fmoc-Gla(OtBu)2-OH was used in their synthesis, it's plausible that a similar protected Gla derivative was employed to incorporate this unusual amino acid during the production of synthetic TxIC analogues for their pharmacological characterization.
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